molecular formula C18H15N3O2S2 B5706222 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide

Katalognummer B5706222
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: PWMFUSKRVYRSFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide, also known as ITSA-1, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. ITSA-1 has been found to inhibit the activity of a protein called HSP70, which is involved in various cellular processes, including protein folding, transport, and degradation.

Wirkmechanismus

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide binds to the ATP-binding domain of HSP70, which is essential for its chaperone activity. By inhibiting the ATPase activity of HSP70, this compound prevents the release of client proteins from the chaperone, leading to their accumulation and subsequent degradation.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis in cancer cells through the accumulation of misfolded proteins and the activation of the unfolded protein response. In neurodegenerative diseases, this compound has been found to increase the clearance of misfolded proteins and reduce their accumulation, leading to improved neuronal function.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for HSP70. However, this compound has limitations, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

Several future directions for N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide research include the development of more stable and soluble analogs, the investigation of its efficacy in combination with other therapies, and the exploration of its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound is a promising small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. Its inhibition of HSP70 has been found to induce apoptosis in cancer cells and improve neuronal function in neurodegenerative diseases. While this compound has limitations, its potential for future research and development is vast.

Synthesemethoden

The synthesis of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide involves a series of chemical reactions, including the condensation of 4-methylbenzenesulfonyl chloride with 4-amino-2-mercaptobenzimidazole to form N-(4-amino-2-mercaptobenzimidazol-6-yl)-4-methylbenzenesulfonamide. This intermediate product is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone to form this compound. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. HSP70 is overexpressed in many cancer cells, and its inhibition by this compound has been found to induce apoptosis and inhibit tumor growth. In neurodegenerative diseases, HSP70 is involved in the clearance of misfolded proteins, and its inhibition by this compound has been found to increase the accumulation of misfolded proteins, leading to their degradation and clearance.

Eigenschaften

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-13-2-8-16(9-3-13)25(22,23)20-15-6-4-14(5-7-15)17-12-21-10-11-24-18(21)19-17/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMFUSKRVYRSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.